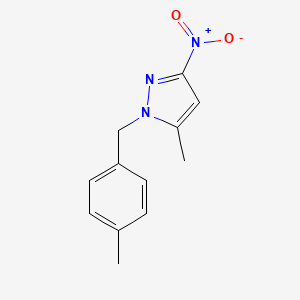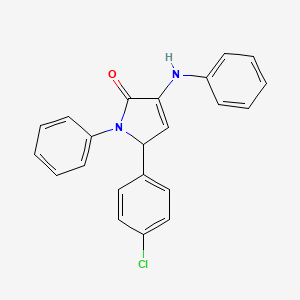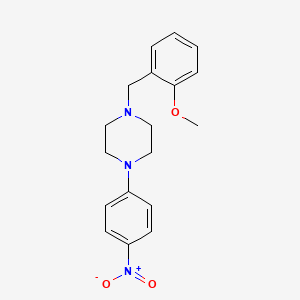![molecular formula C19H20BrNO4 B5208218 butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate](/img/structure/B5208218.png)
butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate, also known as BMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine and materials science. BMB is a type of halogenated benzoylphenylurea, which is a class of compounds that has been extensively studied for their biological and physical properties.
Mecanismo De Acción
The mechanism of action of butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate has been shown to have several biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate has been shown to have antioxidant properties. It has also been shown to have a neuroprotective effect, as it can protect neurons from oxidative stress-induced cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate in lab experiments is its relatively low toxicity compared to other anticancer agents. However, butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the synthesis of butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate is somewhat complex, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate. One area of interest is the development of new synthesis methods that are more efficient and scalable. Another area of interest is the exploration of butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate's potential as a drug delivery system, as it has been shown to have good biocompatibility. Additionally, further research is needed to fully understand the mechanism of action of butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate and its potential applications in medicine and materials science.
Conclusion:
Butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate is a promising compound that has potential applications in various areas of research. Its anticancer and anti-inflammatory properties, as well as its antioxidant and neuroprotective effects, make it an interesting compound to study. While there are some limitations to its use in lab experiments, the development of new synthesis methods and further research into its mechanism of action could lead to new discoveries and applications for butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate.
Métodos De Síntesis
The synthesis of butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate involves several steps, starting with the reaction of 3-bromo-4-methoxybenzoic acid with butylamine to form 3-bromo-4-methoxybenzamide. This intermediate is then reacted with 4-(dimethylamino)pyridine (DMAP) and butyl isocyanate to form butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate. The overall yield of this synthesis method is approximately 60%.
Aplicaciones Científicas De Investigación
Butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate has been studied extensively for its potential applications in various areas of research. One of the most promising applications is in the field of medicine, where butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate has been shown to have anticancer properties. Studies have shown that butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4/c1-3-4-11-25-19(23)13-5-8-15(9-6-13)21-18(22)14-7-10-17(24-2)16(20)12-14/h5-10,12H,3-4,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVFQTUDSJVORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5208142.png)


![4-benzyl-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine hydrochloride](/img/structure/B5208169.png)


![4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5208184.png)
![11-(3-ethoxy-4-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5208188.png)
![3,3,6,6,10-pentamethyl-9-[2-(2-propyn-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5208194.png)
![N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide](/img/structure/B5208202.png)
![ethyl 2-[(1-adamantylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5208209.png)
![N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5208215.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}butanamide](/img/structure/B5208217.png)